Cas no 1010798-64-7 (3-(oxan-4-yl)-3-oxopropanenitrile)

3-(Oxan-4-yl)-3-oxopropanenitrile is a versatile nitrile-containing intermediate with applications in organic synthesis and pharmaceutical research. Its oxan-4-yl (tetrahydropyran-4-yl) moiety enhances stability and solubility, while the β-ketonitrile functionality offers reactivity for further derivatization, including nucleophilic additions or cyclization reactions. This compound is particularly useful in the preparation of heterocyclic frameworks and as a building block for bioactive molecules. Its well-defined structure and consistent purity make it suitable for precise synthetic applications. The balance of reactivity and stability allows for controlled modifications, facilitating its use in complex multi-step syntheses under mild conditions.
3-(oxan-4-yl)-3-oxopropanenitrile structure
1010798-64-7 structure
Product Name:3-(oxan-4-yl)-3-oxopropanenitrile
CAS No:1010798-64-7
MF:C8H11NO2
MW:153.178442239761
MDL:MFCD17016045
CID:1035799
PubChem ID:62907590
Update Time:2025-11-01

3-(oxan-4-yl)-3-oxopropanenitrile Chemical and Physical Properties

Names and Identifiers

    • 3-Oxo-3-(tetrahydro-2H-pyran-4-yl)propanenitrile
    • 3-(oxan-4-yl)-3-oxopropanenitrile
    • 3-oxo-3-(tetrahydro-pyran-4-yl)propionitrile
    • 3-oxo-3-(tetrahydro-pyran-4-yl)-propionitrile
    • AK118873
    • KB-236741
    • PB18218
    • QC-5880
    • SureCN1013269
    • Tetrahydro-beta-oxo-2H-pyran-4-propanenitrile
    • DTXSID70734486
    • SCHEMBL1013269
    • CS-0051672
    • 2H-Pyran-4-propanenitrile, tetrahydro-beta-oxo-
    • AS-51183
    • P12066
    • 1010798-64-7
    • AKOS012204164
    • MFCD17016045
    • BEMLWTKUQPQXNH-UHFFFAOYSA-N
    • EN300-85186
    • SY104525
    • DB-348433
    • 3-Oxo-3-(tetrahydro-2H-pyran-4-yl)propionitrile
    • A897243
    • Z1037339774
    • MDL: MFCD17016045
    • Inchi: 1S/C8H11NO2/c9-4-1-8(10)7-2-5-11-6-3-7/h7H,1-3,5-6H2
    • InChI Key: BEMLWTKUQPQXNH-UHFFFAOYSA-N
    • SMILES: O1CCC(C(CC#N)=O)CC1

Computed Properties

  • Exact Mass: 153.078978594g/mol
  • Monoisotopic Mass: 153.078978594g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 186
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.1
  • Topological Polar Surface Area: 50.1Ų

3-(oxan-4-yl)-3-oxopropanenitrile Pricemore >>

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Additional information on 3-(oxan-4-yl)-3-oxopropanenitrile

Comprehensive Overview of 3-(oxan-4-yl)-3-oxopropanenitrile (CAS No. 1010798-64-7): Properties, Applications, and Industry Insights

3-(oxan-4-yl)-3-oxopropanenitrile, identified by its CAS number 1010798-64-7, is a specialized organic compound garnering significant attention in pharmaceutical and agrochemical research. This nitrile derivative, featuring an oxane (tetrahydropyran) ring, serves as a versatile intermediate in synthetic chemistry. Its molecular structure combines a cyano (C≡N) group with a β-keto functionality, enabling diverse reactivity patterns that align with modern green chemistry principles and atom economy requirements.

Recent studies highlight the compound's role in heterocyclic synthesis, particularly for constructing pyridine and pyrimidine scaffolds prevalent in FDA-approved drugs. Analytical techniques like HPLC-MS and NMR spectroscopy confirm its high purity (>98%), meeting stringent standards for GMP manufacturing. The oxan-4-yl moiety enhances solubility profiles, addressing a key challenge in drug formulation – a hot topic in bioavailability optimization discussions.

In material science, 1010798-64-7 demonstrates potential for polymer modification, with patent literature describing its use in creating UV-stabilized coatings. This aligns with growing market demand for high-performance materials in automotive and electronics sectors. The compound's thermal stability (decomposition >220°C) makes it suitable for high-temperature applications, a frequently searched term in material innovation queries.

Synthetic routes to 3-(oxan-4-yl)-3-oxopropanenitrile often employ microwave-assisted synthesis – a trending methodology in process intensification research. Computational chemistry studies (DFT calculations) reveal its optimal molecular geometry, supporting rational design of derivatives. These aspects respond to increasing searches for computational-aided drug design (CADD) and sustainable synthetic protocols.

The compound's structure-activity relationships (SAR) are under investigation for kinase inhibition, coinciding with industry focus on targeted cancer therapies. Its logP value (predicted 0.8) suggests favorable membrane permeability, critical for CNS drug development – a subject with rising Google Trends interest. Regulatory databases confirm its absence from REACH SVHC lists, ensuring compliance with global chemical regulations.

Emerging applications include catalysis, where 1010798-64-7 acts as ligand precursor in asymmetric synthesis. This connects to academic searches for chiral auxiliaries and organocatalysts. Stability studies indicate excellent shelf-life under nitrogen, addressing chemical storage concerns frequently raised in laboratory forums. The compound's spectral data (IR: 2250 cm-1 for CN stretch) provides reliable quality control markers.

Market analysts note growing procurement of 3-(oxan-4-yl)-3-oxopropanenitrile by CDMOs, reflecting broader trends in outsourced pharmaceutical production. Its cost-effective synthesis from commodity chemicals answers frequent queries about bulk chemical sourcing. Recent publications describe novel flow chemistry approaches for its production, tapping into interest for continuous manufacturing technologies.

Environmental profiling shows favorable biodegradation potential (OECD 301B), making it relevant to green chemistry metrics discussions. The compound's crystallinity enables X-ray diffraction analysis, supporting polymorph screening – a critical quality attribute in pre-formulation studies. These technical aspects address common search terms in pharmaceutical development circles.

Future research directions may explore 3-(oxan-4-yl)-3-oxopropanenitrile in bioconjugation chemistry, particularly for antibody-drug conjugates (ADCs) – a rapidly expanding therapeutic area. Its compatibility with click chemistry protocols could enable novel drug delivery systems, connecting to trending searches about nanomedicine and targeted release technologies.

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